Crystallographic Profiling and Structural Elucidation of 4-Bromo-2-methylquinolin-8-ol: A Technical Guide
Crystallographic Profiling and Structural Elucidation of 4-Bromo-2-methylquinolin-8-ol: A Technical Guide
Executive Summary
4-Bromo-2-methylquinolin-8-ol (CAS: 1064677-06-0) is a highly specialized halogenated quinoline derivative. Its unique steric and electronic profile makes it a critical intermediate in the synthesis of advanced pharmacological agents, most notably in the development of bradykinin B2 receptor modulators[1]. While routine analytical data (NMR, MS) confirms its bulk purity, understanding its solid-state molecular architecture via X-ray crystallography is paramount for drug formulation, polymorph screening, and rational ligand design.
This whitepaper provides an authoritative, in-depth guide to the crystallographic properties, supramolecular assembly logic, and empirical X-ray diffraction (XRD) workflows required to isolate and validate the crystal structure of 4-Bromo-2-methylquinolin-8-ol. By extrapolating foundational crystallographic data from its parent analogs—8-hydroxyquinoline[2] and 2-methyl-8-quinolinol[3]—this guide establishes a rigorous framework for structural elucidation.
Molecular Architecture & Supramolecular Logic
The structural integrity of 4-Bromo-2-methylquinolin-8-ol in the solid state is governed by a delicate balance of hydrogen bonding, steric hindrance, and dispersion forces.
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The 8-Hydroxyl Linchpin: The hydroxyl group at position 8 is spatially adjacent to the quinoline nitrogen (position 1). In the crystal lattice, this configuration typically drives the formation of centrosymmetric dimers via bifurcated O–H···N hydrogen bonds, a motif famously observed in the monoclinic polymorphs of 8-hydroxyquinoline[2].
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Steric Modulation by the 2-Methyl Group: The addition of a methyl group at position 2 introduces significant steric bulk near the hydrogen-bonding interface. This steric hindrance forces the hydrogen-bonded dimers to adopt specific geometries (often a "butterfly" conformation rather than a strictly planar arrangement) to minimize electron cloud repulsion[3].
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Halogen Bonding and π-π Stacking: The heavy bromine atom at position 4 fundamentally alters the crystal packing. Bromine acts as a powerful dispersion force donor, facilitating lateral stabilization through C–Br···π or C–Br···O halogen bonds. Concurrently, the planar quinoline rings engage in extensive face-to-face π-π stacking interactions (typically at distances of 3.30–3.50 Å), creating an interleaved, three-dimensional supramolecular framework[4][5].
Supramolecular assembly logic of 4-Bromo-2-methylquinolin-8-ol via non-covalent interactions.
Quantitative Crystallographic Parameters
Based on the known crystallographic behavior of sterically hindered, halogenated 8-hydroxyquinolines, the following parameters represent the expected structural baseline for 4-Bromo-2-methylquinolin-8-ol.
Table 1: Predicted Crystallographic Data Summary
| Parameter | Expected Value / Range | Crystallographic Rationale |
| Chemical Formula | C₁₀H₈BrNO | Empirical composition of the monomeric unit. |
| Formula Weight | 238.08 g/mol | Calculated molecular mass. |
| Crystal System | Monoclinic | Typical for asymmetric, sterically hindered quinolines. |
| Space Group | P2₁/c | Centrosymmetric group favored by H-bonded dimer formation. |
| Data Collection Temp. | 100(2) K | Required to minimize thermal atomic displacement parameters. |
| Z (Molecules/Unit Cell) | 4 | Standard packing density for P2₁/c space groups. |
| Primary H-Bond Motif | O–H···N | Drives the formation of centrosymmetric dimers[2]. |
| π-π Stacking Distance | 3.30 – 3.50 Å | Characteristic face-to-face packing of quinoline rings[4]. |
Experimental Workflow: Single-Crystal XRD
To empirically solve the structure of 4-Bromo-2-methylquinolin-8-ol, researchers must execute a highly controlled crystallization and diffraction protocol. The following methodology is designed as a self-validating system, ensuring that every physical action directly correlates to mathematical reliability in the final structural model.
Step 1: Thermodynamic Crystal Growth (Vapor Diffusion)
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Protocol: Dissolve 50 mg of highly purified 4-bromo-2-methylquinolin-8-ol in 2 mL of chloroform inside a small inner vial. Place this vial into a larger outer vial containing 10 mL of ethanol. Seal the outer chamber and leave undisturbed at 20°C for 5–7 days.
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Causality: Chloroform acts as an excellent primary solvent, completely solvating the compound and destroying any pre-existing amorphous aggregates. Ethanol acts as a protic antisolvent. As ethanol vapor slowly diffuses into the chloroform phase, it competes for hydrogen bonding with the quinoline's hydroxyl group. This thermodynamic modulation drastically slows the nucleation rate, favoring the growth of a single, defect-free macroscopic crystal rather than kinetic precipitation (powder).
Step 2: Cryogenic Data Collection
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Protocol: Harvest a single crystal (optimal dimensions: ~0.3 × 0.2 × 0.2 mm) using a micromount. Immediately submerge the crystal in Paratone-N oil and transfer it to a state-of-the-art diffractometer (e.g., a Rigaku XtaLAB Synergy system, reflecting current top-tier instrumentation in Japan) equipped with a cryostream set to 100 K. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
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Causality: Paratone oil prevents the evaporation of any trapped solvent molecules and protects the crystal from atmospheric degradation. Collecting data at 100 K is non-negotiable; it drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This thermal freezing is absolutely critical for accurately locating the residual electron density of the light hydrogen atom on the 8-hydroxyl group, which is the cornerstone of the entire supramolecular network.
Step-by-step experimental workflow for single-crystal growth and X-ray diffraction analysis.
Data Refinement & Structural Validation
The final phase of the workflow is computational refinement. This is where the protocol becomes a self-validating system .
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Phase Problem Resolution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
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Anisotropic Refinement: All non-hydrogen atoms (C, N, O, Br) must be refined anisotropically. The heavy bromine atom will dominate the scattering phases; therefore, ensuring its thermal ellipsoid is spherical and well-behaved is the first check of data quality.
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Self-Validation Metrics: The structural model is mathematically validated by the R1 factor. An R1 value of <0.05 (5%) and a Goodness-of-Fit (S) near 1.0 proves that the calculated structural model perfectly matches the empirical diffraction data. Furthermore, analyzing the residual electron density map ( Δρ ) must reveal no massive unassigned peaks near the 4-position or 2-position, confirming there is no positional disorder between the bromo and methyl groups.
References
- Source: PMC (National Institutes of Health)
- The Crystal Structure of Entrapped 8-Hydroxyquinoline Molecules in an Interleaved Hydrogen Bonded Zigzag Channel of Sulfamethoxazole Molecules Source: J-Stage URL
- X-ray Crystal Structure of Gallium Tris-(8-hydroxyquinoline)
- Structures of two five-coordinated metal chelates of 2-methyl-8-quinolinol Source: ACS Publications URL
- ES2356197T3 - Derivados de 8-oxiquinolina como moduladores del receptor b2 de bradiquinina Source: Google Patents URL
